BenchChemオンラインストアへようこそ!

2-(Azetidin-3-yloxy)-6-methoxypyridine

Lipophilicity LogP Drug-likeness

2-(Azetidin-3-yloxy)-6-methoxypyridine (CAS 1343810-49-0; molecular formula C₉H₁₂N₂O₂; MW 180.20 g/mol) is a heterocyclic small molecule featuring an azetidine ring linked via an ether oxygen to the 2-position of a 6-methoxypyridine scaffold. The compound is supplied as a white to pale-yellow solid and is primarily utilized as a research intermediate and building block in medicinal chemistry campaigns targeting nicotinic acetylcholine receptors (nAChRs), kinase inhibition, and central nervous system (CNS) ligand design.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B7858284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yloxy)-6-methoxypyridine
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCOC1=NC(=CC=C1)OC2CNC2
InChIInChI=1S/C9H12N2O2/c1-12-8-3-2-4-9(11-8)13-7-5-10-6-7/h2-4,7,10H,5-6H2,1H3
InChIKeyKMAZPZDGFQFJLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yloxy)-6-methoxypyridine (CAS 1343810-49-0): Procurement-Relevant Physicochemical and Structural Profile


2-(Azetidin-3-yloxy)-6-methoxypyridine (CAS 1343810-49-0; molecular formula C₉H₁₂N₂O₂; MW 180.20 g/mol) is a heterocyclic small molecule featuring an azetidine ring linked via an ether oxygen to the 2-position of a 6-methoxypyridine scaffold . The compound is supplied as a white to pale-yellow solid and is primarily utilized as a research intermediate and building block in medicinal chemistry campaigns targeting nicotinic acetylcholine receptors (nAChRs), kinase inhibition, and central nervous system (CNS) ligand design . Its computational physicochemical profile—including LogP, topological polar surface area (TPSA), hydrogen bond donor/acceptor count, and predicted pKa—confers ligand efficiency properties distinct from its non-methoxylated and regioisomeric analogs .

Why 2-(Azetidin-3-yloxy)-6-methoxypyridine Cannot Be Interchanged with Positional Isomers or Des-Methoxy Analogs


Within the azetidinyloxypyridine series, seemingly minor structural modifications—removal of the 6-methoxy group, relocation of the azetidinyloxy substituent from the 2- to the 3- or 4-position, or insertion of a methylene spacer between the pyridine core and the azetidine ether—produce measurable divergences in lipophilicity (ΔLogP up to ~0.32 units), hydrogen bond acceptor count (4 vs. 3), topological polar surface area (TPSA 43.38 vs. 34.15 Ų), predicted basicity, and GHS hazard classification . These differences directly impact membrane permeability predictions, solid-state stability requirements, and safety handling costs during procurement and scale-up. Consequently, interchange without experimental re-validation risks altered pharmacokinetic behavior in lead optimization and unexpected safety events in laboratory handling .

2-(Azetidin-3-yloxy)-6-methoxypyridine: Quantified Differentiation Evidence vs. Closest Analogs


Lipophilicity Modulation: 6-Methoxy Substitution Produces a Measurable LogP Shift vs. Des-Methoxy and 4-Positional Isomers

The 6-methoxy group on 2-(azetidin-3-yloxy)-6-methoxypyridine increases the computed LogP to 0.44, compared with 0.43 for the des-methoxy analog 2-(azetidin-3-yloxy)pyridine and 0.12 for 4-(azetidin-3-yloxy)pyridine hydrochloride (free-base estimated LogP ~0.12) . While the ΔLogP between target and 2-des-methoxy is modest (+0.009 units), the difference vs. the 4-regioisomer reaches approximately +0.32 LogP units—a shift that can alter predicted membrane permeability and oral absorption parameters in lead optimization [1].

Lipophilicity LogP Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Expansion: Methoxy Addition Increases TPSA by 27% Relative to Non-Methoxylated Analogs

2-(Azetidin-3-yloxy)-6-methoxypyridine exhibits a computed TPSA of 43.38 Ų, compared with 34.15 Ų for both 2-(azetidin-3-yloxy)pyridine and 3-(azetidin-3-yloxy)pyridine . This represents a 27% increase attributable solely to the methoxy oxygen. The TPSA value of the target approaches the threshold often associated with blood-brain barrier (BBB) permeation limits (TPSA < 60–70 Ų), while remaining meaningfully distinct from non-methoxylated analogs. For CNS-targeted programs, this TPSA increment provides a measurable structural dial for modulating passive brain penetration.

TPSA Membrane permeability Blood-brain barrier Drug design

Hydrogen Bond Acceptor Count: Methoxy Oxygen Adds a Fourth H-Bond Acceptor to the Pharmacophore

The target compound possesses 4 hydrogen bond acceptors (HBA)—pyridine N, ether O, methoxy O, and azetidine N—versus only 3 HBA in 2-(azetidin-3-yloxy)pyridine, 3-(azetidin-3-yloxy)pyridine, and 4-(azetidin-3-yloxy)pyridine, all of which lack the methoxy oxygen . This additional acceptor site can form an extra hydrogen bond with target protein residues, potentially increasing binding enthalpy without adding significant molecular weight beyond the 30 Da difference. In structure-based drug design, the presence of the 6-methoxy acceptor provides a distinct interaction vector that is absent in all non-methoxylated comparators.

Hydrogen bonding Ligand efficiency Protein-ligand interactions Pharmacophore design

Safety and Handling Differentiation: Target Compound Avoids Corrosive GHS Classification Present in 3-Regioisomer

The GHS hazard classification differs markedly between positional isomers. 2-(Azetidin-3-yloxy)-6-methoxypyridine carries GHS07 (Warning; H302-H315-H319-H335), identical to the 2-des-methoxy analog . In contrast, 3-(azetidin-3-yloxy)pyridine is classified as GHS05 Danger (Corrosive; H314), indicating skin corrosion/irreversible eye damage hazard . This divergence means that procurement and handling of the 3-isomer may trigger corrosive-material shipping surcharges (Class 8, UN 1759), specialized personal protective equipment requirements, and corrosive-compatible storage protocols that are unnecessary for the target compound. For laboratories or CROs scaling reactions, this safety profile difference directly impacts operational cost and regulatory compliance burden.

Safety GHS classification Laboratory handling Procurement cost

Predicted Basicity (pKa): 6-Methoxy Substitution Lowers Azetidine pKa by ~2.3 Units Relative to Unsubstituted Azetidine

The predicted pKa (conjugate acid) of 2-(azetidin-3-yloxy)-6-methoxypyridine is 9.03 ± 0.40, reflecting the electron-withdrawing effect of the 6-methoxypyridine ether system on the azetidine nitrogen . This is substantially lower than the pKa of free azetidine (11.29) [1] and the predicted pKa of 4-(azetidin-3-yloxy)-2-methylpyridine (8.79 ± 0.40) . At physiological pH 7.4, a pKa shift from 11.29 to 9.03 reduces the fraction of protonated (positively charged) species from >99.9% to approximately 2.3%—a dramatic change in ionization state that directly influences solubility, membrane permeability, and protein binding. This positions the target compound as a more neutral species at physiological pH compared to simpler azetidine derivatives.

pKa Basicity Ionization state Solubility Protein binding

Rotatable Bond Count and Conformational Flexibility: Target Offers 50% More Rotatable Bonds than Des-Methoxy Analogs

2-(Azetidin-3-yloxy)-6-methoxypyridine possesses 3 rotatable bonds, compared with only 2 rotatable bonds for 2-(azetidin-3-yloxy)pyridine and 3-(azetidin-3-yloxy)pyridine . The additional rotatable bond arises from the methoxy group, which introduces a C–O torsional degree of freedom. The methylene-spacer variant 2-((azetidin-3-yloxy)methyl)-6-methoxypyridine has 4 rotatable bonds, representing a further increase in conformational entropy . In fragment-based drug discovery and scaffold optimization, the number of rotatable bonds correlates inversely with ligand efficiency metrics; the target compound's 3 rotatable bonds strike a deliberate balance between conformational adaptation for induced-fit binding and the entropic penalty of excessive flexibility.

Conformational flexibility Entropy Binding free energy Ligand pre-organization

2-(Azetidin-3-yloxy)-6-methoxypyridine: High-Value Application Scenarios Driven by Quantified Differentiation


Lead Optimization of CNS-Penetrant nAChR Ligands Requiring Fine-Tuned Lipophilicity (LogP ~0.44)

Programs targeting α4β2 nicotinic acetylcholine receptors benefit from the compound's intermediate LogP (0.44) and TPSA (43.38 Ų), which place it within the favorable CNS drug-like chemical space . The 6-methoxy substitution provides an additional hydrogen bond acceptor for receptor interaction and a measurable TPSA increment (+9.23 Ų) relative to non-methoxylated analogs, enabling SAR-driven tuning of brain penetration without introducing halogen atoms or chiral centers . This is particularly relevant for positron emission tomography (PET) tracer development programs where radiolabeling at the 5-position of the pyridine ring may be pursued [1].

Kinase Inhibitor Scaffold Diversification Leveraging the 4-Acceptor Pharmacophore

The compound's 4 hydrogen bond acceptor sites—including the methoxy oxygen and the azetidine nitrogen—provide a rich pharmacophore for hinge-region binding in kinase ATP-binding pockets . For programs exploring PIM kinase, PI3K, or JAK family targets, the 2-azetidin-3-yloxy-6-methoxypyridine scaffold offers a distinct interaction profile from the more common 3-substituted pyridine kinase hinge binders. The reduced basicity (pKa 9.03) relative to free azetidine (pKa 11.29) decreases the fraction of positively charged species at physiological pH, potentially reducing hERG channel interactions and phospholipidosis risk commonly associated with highly basic amine-containing kinase inhibitors .

Structure–Property Relationship (SPR) Studies Exploring the Impact of Ether vs. Methylene Linker on Conformational Flexibility

The compound's 3 rotatable bonds position it at an intermediate flexibility between the rigid 2-substituted analogs (2 bonds) and the more flexible methylene-spacer variant (4 bonds) . This makes it a valuable matched-pair comparator for systematic SPR studies quantifying the entropic penalty of linker length and composition in fragment growth and scaffold hopping campaigns. Procurement of all three analogs (2-ether, 2-methylene-ether, and 2-C-linked) enables definitive deconvolution of linker flexibility vs. electronic effects on target binding affinity [1].

Medicinal Chemistry Scale-Up Operations Requiring Non-Corrosive Handling and Straightforward Storage (2–8°C)

Unlike the 3-(azetidin-3-yloxy)pyridine isomer, which carries a GHS05 Danger (Corrosive) classification requiring Class 8 hazardous material shipping and acid-resistant storage infrastructure, the target compound is classified only as GHS07 Warning (irritant) . This eliminates corrosive HazMat surcharges (~$50–$178 per shipment) and simplifies multi-gram scale-up handling in standard fume hoods. The defined storage requirement (2–8°C, protect from light) ensures batch-to-batch stability for long-term project use, while the compound's 97–98% typical commercial purity is suitable for direct use in SAR expansion without additional purification [1].

Quote Request

Request a Quote for 2-(Azetidin-3-yloxy)-6-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.